molecular formula C9H15NO3 B13912869 5-(Diethoxymethyl)-3-methylisoxazole

5-(Diethoxymethyl)-3-methylisoxazole

Cat. No.: B13912869
M. Wt: 185.22 g/mol
InChI Key: KBXBFVVVLZXTIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Diethoxymethyl)-3-methylisoxazole: is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of a diethoxymethyl group attached to the fifth position and a methyl group attached to the third position of the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Diethoxymethyl)-3-methylisoxazole typically involves the reaction of 3-methylisoxazole with diethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at a temperature range of 0-25°C. The reaction proceeds via nucleophilic substitution, where the diethoxymethyl group is introduced at the fifth position of the isoxazole ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(Diethoxymethyl)-3-methylisoxazole can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can lead to the formation of alcohols or amines. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethoxymethyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazoles with various functional groups.

Scientific Research Applications

Chemistry: 5-(Diethoxymethyl)-3-methylisoxazole is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of enzyme inhibitors and receptor modulators.

Medicine: The compound is being investigated for its potential therapeutic applications. It has been explored as a candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also utilized in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Diethoxymethyl)-3-methylisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    5-(Dimethoxymethyl)-3-methylisoxazole: Similar structure but with methoxy groups instead of ethoxy groups.

    5-(Diethoxymethyl)-2-methylisoxazole: Similar structure but with the methyl group at the second position.

    5-(Diethoxymethyl)-3-phenylisoxazole: Similar structure but with a phenyl group instead of a methyl group.

Uniqueness: 5-(Diethoxymethyl)-3-methylisoxazole is unique due to the presence of the diethoxymethyl group at the fifth position and the methyl group at the third position. This specific arrangement imparts distinct chemical and physical properties, making it suitable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

5-(diethoxymethyl)-3-methyl-1,2-oxazole

InChI

InChI=1S/C9H15NO3/c1-4-11-9(12-5-2)8-6-7(3)10-13-8/h6,9H,4-5H2,1-3H3

InChI Key

KBXBFVVVLZXTIL-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC(=NO1)C)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.